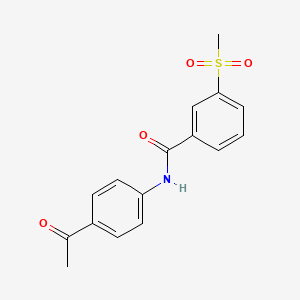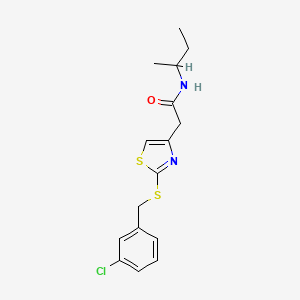![molecular formula C14H19ClFN B2796593 N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 1376042-30-6](/img/structure/B2796593.png)
N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
NMDA Receptor Modulation
The compound interacts with N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and excitatory neurotransmission within the central nervous system (CNS). By modulating NMDA receptor activity, it may impact learning, memory, and neurodegenerative processes .
Neuroprotection and Neurodegenerative Disorders
Given its NMDA receptor antagonistic properties, this compound could be explored for neuroprotection. It may mitigate excitotoxicity associated with conditions like Alzheimer’s disease, Parkinson’s disease, and stroke. Researchers are investigating its potential as a therapeutic agent to slow down neurodegeneration .
Anticonvulsant Activity
Previous studies have identified this compound as a lead candidate based on binding and anticonvulsant activity. Its ability to modulate NMDA receptors suggests potential use in managing seizures and epilepsy .
Blood-Brain Barrier Permeability
Understanding the compound’s interaction with the blood-brain barrier (BBB) is crucial. It may serve as a ligand for drug delivery across the BBB, enabling targeted therapies for CNS disorders .
Glutamate-Dependent Disorders
Glutamate dysregulation contributes to various CNS disorders. Investigating this compound’s impact on glutamate signaling pathways could reveal insights into conditions such as depression, anxiety, and schizophrenia .
Toxicity and Therapeutic Index
Toxicity studies indicate that the compound exhibits dose-dependent toxicity above 100 μM. However, its IC50 values above 150 μM suggest a potential therapeutic window. Notably, the serum level of memantine (an FDA-approved NMDA receptor antagonist) in patients is around 1 µM, implying that this compound may have an acceptable therapeutic index .
Mécanisme D'action
While the specific mechanism of action for this compound is not mentioned in the searched resources, a related study mentions that similar compounds have been designed and synthesized as uncompetitive NMDA receptor antagonists at the phencyclidine (PCP) binding site . These compounds have potential as ligands for understanding and possibly the treatment of several neurodegenerative disorders and other glutamate-dependent disorders .
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN.ClH/c15-13-4-2-1-3-12(13)9-16-14-8-10-5-6-11(14)7-10;/h1-4,10-11,14,16H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPXPNBJFYZYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NCC3=CC=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}pyridine-3-carboxamide](/img/structure/B2796510.png)
![6-(3-methoxyphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2796516.png)

![1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2796518.png)

![N-(3-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2796520.png)



![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)isobutyramide](/img/structure/B2796524.png)
![2-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2796525.png)


